1-(4-((Quinolin-6-ylmethylene)amino)phenyl)ethanone
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Overview
Description
1-(4-((Quinolin-6-ylmethylene)amino)phenyl)ethanone is a complex organic compound that features a quinoline moiety linked to an ethanone group through a methylene bridgeThe quinoline structure is known for its biological activity, making derivatives like this compound valuable in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((Quinolin-6-ylmethylene)amino)phenyl)ethanone typically involves the condensation of 4-aminoacetophenone with quinoline-6-carbaldehyde. This reaction is often carried out in the presence of a base, such as sodium hydroxide, under reflux conditions to facilitate the formation of the methylene bridge .
Industrial Production Methods: This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(4-((Quinolin-6-ylmethylene)amino)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the methylene bridge to a more saturated form.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings .
Scientific Research Applications
1-(4-((Quinolin-6-ylmethylene)amino)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activity.
Biology: The compound can be used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Medicine: Due to its quinoline core, it has potential as an antimalarial, antibacterial, and anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(4-((Quinolin-6-ylmethylene)amino)phenyl)ethanone is largely dependent on its interaction with biological targets. The quinoline moiety is known to intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, it can bind to enzymes, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad spectrum of biological activities.
Chloroquine: A well-known antimalarial drug that shares the quinoline core.
Quinazoline: Another nitrogen-containing heterocycle with significant medicinal properties
Uniqueness: 1-(4-((Quinolin-6-ylmethylene)amino)phenyl)ethanone is unique due to its specific structure, which combines the quinoline moiety with an ethanone group. This unique structure allows for specific interactions with biological targets, potentially leading to novel therapeutic applications .
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and versatile reactivity make it a valuable compound for research and potential therapeutic applications. Further studies are needed to fully explore its potential and optimize its synthesis and application.
Biological Activity
1-(4-((Quinolin-6-ylmethylene)amino)phenyl)ethanone is a compound of interest due to its potential biological activities, particularly in the field of cancer research and antimicrobial properties. This article provides a detailed examination of its biological activity based on recent studies, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of quinoline derivatives with various amines and aldehydes. The structural characterization is often carried out using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the formation of the desired compound.
Anticancer Properties
Research indicates that quinoline derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that similar compounds demonstrated IC50 values ranging from 0.010 to 0.042 µM against MCF-7 breast cancer cells, indicating potent activity .
Mechanism of Action:
The anticancer activity is primarily attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This process is mediated through mitochondrial pathways and involves reactive oxygen species (ROS) generation .
Antimicrobial Activity
In addition to anticancer effects, quinoline-based compounds have shown promising antimicrobial properties. A study evaluated various quinoline derivatives against bacterial strains such as E. coli and S. aureus, revealing minimal inhibitory concentrations (MICs) as low as 3.91 μg/mL for certain derivatives .
Mechanism of Action:
The antimicrobial activity is often linked to the ability of these compounds to interact with bacterial DNA gyrase and inhibit its function, which is crucial for bacterial replication .
Case Study 1: Antiproliferative Activity in Breast Cancer
A series of quinoline derivatives were synthesized and tested against several breast cancer cell lines (SKBR3, MDA-MB-231, MCF-7). Compounds similar to this compound exhibited significant antiproliferative effects with IC50 values indicating strong potential for therapeutic application in breast cancer treatment .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of quinoline derivatives against fungal strains. The results indicated that certain compounds displayed significant antifungal activity with MIC values demonstrating effectiveness comparable to standard antifungal agents .
Data Summary
Activity | Cell Line/Organism | IC50/MIC Value | Mechanism |
---|---|---|---|
Anticancer | MCF-7 | 0.010 - 0.042 µM | Tubulin polymerization inhibition |
Antimicrobial | E. coli | 3.91 μg/mL | Inhibition of DNA gyrase |
Antifungal | Candida spp. | 0.24 μg/mL | Disruption of cell membrane integrity |
Properties
CAS No. |
89060-15-1 |
---|---|
Molecular Formula |
C18H14N2O |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
1-[4-(quinolin-6-ylmethylideneamino)phenyl]ethanone |
InChI |
InChI=1S/C18H14N2O/c1-13(21)15-5-7-17(8-6-15)20-12-14-4-9-18-16(11-14)3-2-10-19-18/h2-12H,1H3 |
InChI Key |
FZFHAGFINCHXFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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